molecular formula C10H19BrN2OSi B12938585 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B12938585
M. Wt: 291.26 g/mol
InChI Key: FRRZRYVGDSKBCK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromomethyl group and a trimethylsilyl-ethoxy-methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Bases (e.g., NaOH, KOH): Used for deprotonation and nucleophilic substitution reactions.

    Oxidizing Agents (e.g., KMnO4, H2O2): Used for oxidation reactions.

    Reducing Agents (e.g., LiAlH4, NaBH4): Used for reduction reactions.

Major Products

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through hydrolysis of the trimethylsilyl-ethoxy-methyl group.

Scientific Research Applications

3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attach to the pyrazole ring. The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to release the corresponding alcohol, which can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, bromomethyl group, and trimethylsilyl-ethoxy-methyl group

Properties

Molecular Formula

C10H19BrN2OSi

Molecular Weight

291.26 g/mol

IUPAC Name

2-[[3-(bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C10H19BrN2OSi/c1-15(2,3)7-6-14-9-13-5-4-10(8-11)12-13/h4-5H,6-9H2,1-3H3

InChI Key

FRRZRYVGDSKBCK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)CBr

Origin of Product

United States

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